Bienvenue dans la boutique en ligne BenchChem!

Pargyline

MAO-B inhibition Selectivity index Enzyme kinetics

Pargyline HCl is the definitive tool for mixed MAO-A/B inhibition studies—selectivity index ~39 with similar adduct formation rates for both isoforms, a kinetic fingerprint distinct from selegiline or rasagiline. Its irreversible binding sustains MAO-B engagement post-clearance. Exhibits 3.1-fold lower CYP2B6 inactivation versus selegiline (3.7× vs. 11.4× IC50 shift), mitigating drug-drug interaction risk in chronic polypharmacy models. Supplied at ≥98% purity—the established irreversible positive control for HTS, MAO enzymology, and analytical reference standard validation.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 306-07-0
Cat. No. B1678469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePargyline
CAS306-07-0
SynonymsPargyline Hydrochloride;  N-benzyl-N-methylprop-2-yn-1-amine hydrochloride;  Eutonyl-ten;  N-Methyl-N-propargylbenzylamine hydrochloride;  Pargyline HCl;  Pargyline; 
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCN(CC#C)CC1=CC=CC=C1.Cl
InChIInChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
InChIKeyDPWPWRLQFGFJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.98e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pargyline (CAS 306-07-0) Procurement Guide: MAO-B Inhibition, Pharmacological Profile, and Analytical Specifications


Pargyline (CAS 306-07-0), an irreversible monoamine oxidase (MAO) inhibitor, exhibits a preferential binding affinity for the MAO-B isoform, with reported Ki values of 13 µM and 0.5 µM for MAO-A and MAO-B, respectively . It is a propargylamine derivative, sharing structural features with other acetylenic MAO inhibitors like selegiline and clorgyline [1]. First approved as an antihypertensive agent under the brand name Eutonyl [2], pargyline has since found extensive use as a biochemical tool for studying MAO enzymology and as a reference compound in the development of novel MAO-B inhibitors. Its unique kinetic profile, characterized by a relatively low selectivity ratio and comparable rates of adduct formation for both enzyme isoforms, distinguishes it from more selective MAO-B inhibitors and makes it a valuable probe for investigating mixed MAO-A/B inhibition in complex biological systems [1].

Why Substituting Pargyline with Other MAO Inhibitors Compromises Experimental Reproducibility and Pharmacological Outcomes


Selecting a generic MAO inhibitor without careful consideration of the specific research or industrial context can lead to significant misinterpretation of results. While pargyline is often categorized as a 'selective' MAO-B inhibitor, its kinetic behavior is fundamentally distinct from that of other MAO-B inhibitors like selegiline and rasagiline [1]. Pargyline exhibits a Ki value for MAO-B that is only 8 times lower than that for MAO-A, and the rates of formation of the irreversible enzyme-inhibitor adducts for both isoforms are similar [1]. This contrasts sharply with selegiline, where the difference in adduct formation rates is a major driver of its selectivity [1]. Consequently, substituting pargyline with a more selective MAO-B inhibitor in a given assay will alter the degree of MAO-A inhibition, especially at higher concentrations or in vivo [2]. Conversely, using a non-selective MAO inhibitor would overestimate the contribution of MAO-A. The following sections provide the quantitative evidence required to make an informed selection based on the precise experimental requirements.

Quantitative Differentiation of Pargyline (CAS 306-07-0) from Key MAO Inhibitor Comparators


Selectivity Index (MAO-A/MAO-B) for Pargyline vs. Investigational Compound 8g

In a direct head-to-head comparison, pargyline demonstrates a significantly lower selectivity index (SI) for MAO-B compared to a newly synthesized investigational compound, 8g. Pargyline exhibited an SI of 39, indicating a 39-fold preference for MAO-B over MAO-A, whereas compound 8g showed a markedly higher SI of 213 [1]. This quantitative difference highlights pargyline's intermediate selectivity, which is crucial for studies where complete ablation of MAO-A activity is undesirable.

MAO-B inhibition Selectivity index Enzyme kinetics

In Vivo Maintenance of MAO-B Selectivity: Pargyline vs. Clorgyline in Human Platelet MAO Activity

A clinical crossover study directly compared the in vivo selectivity of pargyline (a MAO-B inhibitor) and clorgyline (a MAO-A inhibitor). After a 4-week treatment period, pargyline completely inhibited platelet MAO activity, which is exclusively the MAO-B isoform. In the same individuals, 4 weeks of clorgyline treatment left platelet MAO activity unchanged [1]. This confirms that the in vitro selectivity of pargyline for MAO-B is maintained during long-term in vivo administration in humans.

In vivo selectivity Platelet MAO Clinical pharmacology MAO-B

CYP2B6 Metabolism-Based Inhibition Potential: Pargyline Exhibits 3-Fold Lower IC50 Shift than Selegiline

In an IC50 shift assay designed to evaluate metabolism-dependent inhibition (MDI) of the CYP2B6 enzyme, pargyline exhibited a 3.7-fold shift, indicating a lower potential for time-dependent inactivation compared to selegiline, which showed a substantially larger 11.4-fold shift [1]. This quantitative difference in fold-shift suggests that selegiline is a more potent mechanism-based inhibitor of CYP2B6, posing a higher risk for pharmacokinetic drug-drug interactions via this pathway.

Drug-drug interaction CYP2B6 Metabolic stability Hepatotoxicity

Irreversible Binding Mode: Pargyline as a Reference Standard for Mechanism-Based Enzyme Inactivation

Pargyline's mechanism of action is defined by its irreversible, time-dependent binding to the MAO active site, forming a covalent adduct with the FAD cofactor. This property is leveraged in biochemical assays where it serves as a reference irreversible inhibitor. In a dialysis-based reversibility assay, pargyline-treated MAO-B did not recover activity after extensive dialysis, in contrast to the reversible MAO-B inhibitor lazabemide, which showed near-complete recovery under identical conditions [1]. This confirms pargyline's utility as a 'suicide' inhibitor standard.

Irreversible inhibition Mechanism-based inhibitor MAO enzymology Dialysis assay

Optimal Application Scenarios for Pargyline (CAS 306-07-0) Based on Quantitative Differentiation Evidence


Investigating the Functional Consequences of Mixed MAO-A/B Inhibition in Neurobiology

For studies aiming to dissect the relative contributions of MAO-A and MAO-B to neurotransmitter metabolism without fully ablating either pathway, pargyline's intermediate selectivity (SI of 39) [1] makes it the preferred tool compound. Unlike highly selective MAO-B inhibitors (e.g., investigational compound 8g with SI of 213) that would minimize MAO-A effects, pargyline provides a more physiologically relevant model of partial dual inhibition, as evidenced by its in vivo profile where it fully inhibits platelet MAO-B while also affecting MAO-A activity [2]. This allows researchers to study nuanced neurochemical changes, such as those seen in trace amine elevations, which differ from the effects of more selective agents .

Long-Term In Vivo Studies Requiring Sustained MAO-B Inactivation with Minimal Off-Target CYP2B6 Interactions

Chronic in vivo experiments often require sustained target engagement while minimizing confounding variables like drug-drug interactions. Pargyline's irreversible binding to MAO-B ensures long-lasting enzyme inhibition even after compound clearance [1]. Crucially, when compared to selegiline, pargyline demonstrates a 3.1-fold lower potential for metabolism-based inactivation of CYP2B6 (3.7-fold vs. 11.4-fold IC50 shift) [2]. This reduced propensity for CYP2B6-mediated drug interactions makes pargyline a safer and more reliable choice for long-term studies, particularly those involving polypharmacy or the use of CYP2B6 probe substrates.

Serving as a Benchmark Irreversible Inhibitor in MAO-B Drug Discovery and Assay Development

In high-throughput screening campaigns and enzymatic characterization studies, a well-defined irreversible inhibitor is an essential positive control. Pargyline is an established 'gold standard' for this purpose due to its well-characterized, time-dependent, irreversible inhibition of MAO-B [1]. Its inability to be removed by dialysis provides a clear benchmark for confirming the irreversible nature of new chemical entities [2]. Furthermore, its readily available IC50 and Ki values allow for straightforward normalization of inter-assay variability and validation of newly developed assay protocols.

Reference Standard for Analytical Method Development and Quality Control of MAO Inhibitors

Pargyline's established chemical properties and the availability of validated analytical methods make it a suitable reference standard for quality control and method development. Reverse-phase HPLC methods using simple mobile phases (e.g., acetonitrile, water, phosphoric acid) have been developed and are scalable for preparative separations [1]. Its use in a compound tablet formulation has been validated with a method showing high average recoveries (97.7% to 102.4%) for multiple constituents, demonstrating its utility as a stable marker in complex mixtures [2]. This facilitates its use as a calibrator or system suitability standard in laboratories analyzing propargylamine-containing pharmaceuticals or research chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pargyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.